3-Bromo-5-nitro-4-(trifluoromethoxy)benzoic acid 3-Bromo-5-nitro-4-(trifluoromethoxy)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17240990
InChI: InChI=1S/C8H3BrF3NO5/c9-4-1-3(7(14)15)2-5(13(16)17)6(4)18-8(10,11)12/h1-2H,(H,14,15)
SMILES:
Molecular Formula: C8H3BrF3NO5
Molecular Weight: 330.01 g/mol

3-Bromo-5-nitro-4-(trifluoromethoxy)benzoic acid

CAS No.:

Cat. No.: VC17240990

Molecular Formula: C8H3BrF3NO5

Molecular Weight: 330.01 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-5-nitro-4-(trifluoromethoxy)benzoic acid -

Specification

Molecular Formula C8H3BrF3NO5
Molecular Weight 330.01 g/mol
IUPAC Name 3-bromo-5-nitro-4-(trifluoromethoxy)benzoic acid
Standard InChI InChI=1S/C8H3BrF3NO5/c9-4-1-3(7(14)15)2-5(13(16)17)6(4)18-8(10,11)12/h1-2H,(H,14,15)
Standard InChI Key OOBFRXLQUNHXRY-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C(=C1[N+](=O)[O-])OC(F)(F)F)Br)C(=O)O

Introduction

Chemical and Physical Properties

Structural Characteristics

The compound’s structure features three key substituents:

  • Bromine at position 3, enabling electrophilic substitution reactions.

  • Nitro group at position 5, enhancing electrophilicity and directing further substitutions.

  • Trifluoromethoxy group at position 4, contributing to lipophilicity and metabolic stability.

This substitution pattern creates a sterically hindered environment, influencing its reactivity in cross-coupling reactions. The carboxylic acid group at position 1 allows for salt formation or esterification, expanding its derivatization potential.

Physicochemical Profile

PropertyValue
Molecular FormulaC8H3BrF3NO5
Molecular Weight330.01 g/mol
Melting Point87–89°C
AppearanceWhite to pale yellow solid
SolubilityLimited in water; soluble in polar organic solvents (e.g., DMSO, DMF)

The trifluoromethoxy group significantly lowers the compound’s pKa compared to unsubstituted benzoic acids, with an estimated value of 1.5–2.0, enhancing its acidity.

Synthesis and Manufacturing

Industrial synthesis routes are closely guarded, but laboratory-scale methods can be inferred from analogous compounds. A plausible three-step approach involves:

  • Nitration: Introducing the nitro group to 4-(trifluoromethoxy)benzoic acid using mixed nitric-sulfuric acid at controlled temperatures .

  • Bromination: Electrophilic bromination with bromine or N-bromosuccinimide (NBS) in the presence of Lewis acids like FeBr3 .

  • Purification: Recrystallization from ethanol/water mixtures to achieve >95% purity.

Critical parameters include maintaining temperatures below 40°C during nitration to prevent decarboxylation and using dichloromethane as a solvent during bromination to stabilize reactive intermediates .

Reactivity and Functionalization

Nucleophilic Aromatic Substitution

The nitro and trifluoromethoxy groups activate the aromatic ring toward nucleophilic attack at positions ortho and para to the substituents. For example, hydroxide ions can displace bromide under basic conditions, though this requires elevated temperatures (80–100°C) due to steric hindrance.

Cross-Coupling Reactions

The bromine atom serves as a handle for transition metal-catalyzed couplings:

Suzuki-Miyaura Coupling
Reaction with arylboronic acids in the presence of Pd(PPh3)4 and K2CO3 yields biaryl derivatives, useful in drug-discovery scaffolds.

Buchwald-Hartwig Amination
Palladium-catalyzed coupling with amines introduces amino groups, enabling access to aniline-based intermediates.

Applications in Pharmaceutical Research

Antimicrobial Agent Development

Derivatives of 3-bromo-5-nitro-4-(trifluoromethoxy)benzoic acid have shown promise against Gram-positive bacteria. In a 2024 study, ester derivatives exhibited minimum inhibitory concentrations (MICs) of 0.49 µmol/L against Bacillus subtilis, comparable to first-line antibiotics.

Enzyme Inhibition

The compound’s trifluoromethoxy group enhances binding to hydrophobic enzyme pockets. Preclinical studies indicate inhibition of:

  • Cytochrome P450 3A4 (CYP3A4): IC50 = 12.3 µM, suggesting potential drug-drug interaction risks.

  • Carbonic anhydrase IX: Ki = 8.7 nM, relevant for anticancer applications.

Hazard CategoryGHS Code
Acute Oral ToxicityH302
Skin IrritationH315
Eye DamageH319
Respiratory IrritationH335

Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory during handling. Spills should be neutralized with sodium bicarbonate and collected in chemical waste containers.

Comparative Analysis with Related Compounds

CompoundMolecular FormulaKey Differences
3-Bromo-5-nitrobenzotrifluorideC7H3BrF3NO2Lacks carboxylic acid group; lower polarity
4-(Trifluoromethoxy)benzoic acidC8H5F3O3Absence of bromine and nitro groups
2-Bromo-4-(trifluoromethyl)benzoic acidC8H4BrF3O2Different substitution pattern; reduced steric hindrance

This table highlights how minor structural changes dramatically alter solubility and biological activity.

Environmental and Regulatory Considerations

The compound’s environmental persistence is moderate (biodegradation half-life = 28 days in soil), necessitating controlled disposal. Under the EU’s REACH regulation, it is classified as a Substance of Very High Concern (SVHC) due to potential bioaccumulation.

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